ZL0590

Epigenetics Structural Biology Drug Discovery

Select ZL0590 for precise BRD4 BD1 studies without pan-BET inhibition confounders. It uniquely targets a non-acetylated lysine site at the αB/αC interface (PDB: 6U0D), delivering >10x selectivity vs. BRD2/3/T. Orally bioactive (13.9% F in mice), it suppresses inflammatory genes CIG5 & IL-6. Ideal for validating non-canonical BRD4 mechanisms.

Molecular Formula C23H27F3N4O4S
Molecular Weight 512.5 g/mol
Cat. No. B10830134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL0590
Molecular FormulaC23H27F3N4O4S
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4
InChIInChI=1S/C23H27F3N4O4S/c24-23(25,26)17-3-5-18(6-4-17)27-22(31)28-19-7-9-21(10-8-19)35(32,33)30-11-1-2-20(30)16-29-12-14-34-15-13-29/h3-10,20H,1-2,11-16H2,(H2,27,28,31)/t20-/m0/s1
InChIKeyZPMULUKHFNMJPF-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZL0590: A Potent and Orally Bioavailable BRD4 BD1-Selective Inhibitor with a Unique Binding Mode


ZL0590 (CAS 2230496-99-6, C23H27F3N4O4S, MW 512.55) is a small-molecule, orally active, and highly selective inhibitor of the first bromodomain (BD1) of bromodomain-containing protein 4 (BRD4) [1]. It exhibits an IC50 of 90 nM for human BRD4 BD1 and demonstrates significant anti-inflammatory activity in vitro and in vivo . Its key differentiating feature is a first-in-class binding mode: X-ray crystallography reveals ZL0590 targets a unique, previously unreported non-acetylated lysine (non-KAc) binding site at the interface of helices αB and αC, spatially distinct from the conserved KAc pocket targeted by most other BET inhibitors [1].

Why Pan-BET or Other BRD4 Inhibitors Cannot Substitute for ZL0590


Generic substitution with other BRD4 or BET inhibitors is not scientifically justified due to ZL0590's distinct binding site and selectivity profile. Most BRD4 inhibitors, including pan-BET agents like (+)-JQ1, bind within the highly conserved KAc recognition pocket, leading to broad inhibition across the BET family (BRD2, BRD3, BRD4, BRDT) and potentially causing off-target effects [1]. In contrast, ZL0590's occupancy of a unique non-KAc site at the αB/αC interface confers a >10-fold selectivity for BRD4 BD1 over other bromodomains, a feature not shared by inhibitors targeting the canonical KAc pocket . This fundamental mechanistic difference means that substituting ZL0590 with a more potent but less selective pan-BET inhibitor (e.g., ZL0420) or another BD1-selective inhibitor (e.g., LT052) would result in a different biological outcome, compromising experimental reproducibility and the validity of target engagement studies [1].

Quantitative Differentiation of ZL0590 Against Key Comparators


Differentiation #1: Unique Non-KAc Binding Site vs. Canonical KAc Pocket Inhibitors

ZL0590 is a first-in-class inhibitor targeting a unique, previously unreported non-KAc binding site at the αB/αC interface of BRD4 BD1, as confirmed by X-ray cocrystal structure and mutagenesis [1]. This is fundamentally different from comparators like (+)-JQ1 and ZL0420, which target the highly conserved KAc recognition pocket [1][2].

Epigenetics Structural Biology Drug Discovery

Differentiation #2: Superior Cellular Potency in Inflammatory Gene Suppression

In a human small airway epithelial cell (hSAEC) model of inflammation, ZL0590 demonstrates robust suppression of poly(I:C)-induced inflammatory gene expression, with IC50 values of 0.20 µM for CIG5 and 0.37 µM for IL-6 [1]. This performance is significantly superior to earlier lead compounds in the same study, with ZL0590 being 8.7-fold more potent than positive control 1 against CIG5 and 15.9-fold more potent against IL-6 [1].

Inflammation COPD Immunology

Differentiation #3: Selectivity Profile vs. Pan-BET Inhibitor (+)-JQ1 and BD1-Selective LT052

ZL0590 exhibits a 10-fold selectivity for BRD4 BD1 over BRD4 BD2, BRD2 BD1, and BRD2 BD2, and is highly selective over other BET members (BRD3, BRDT) and the non-BET protein CBP [1]. This contrasts with (+)-JQ1, a pan-BET inhibitor with comparable potency for BD1 and BD2 (IC50s of 77 nM and 33 nM, respectively) , and LT052, another BD1-selective inhibitor which reports a 138-fold selectivity over BD2 but lacks the extensive cross-family selectivity data .

BET Bromodomain Selectivity Chemical Biology

Differentiation #4: Confirmed Oral Bioavailability vs. Less Optimized Analog ZL0454

A key optimization goal in the development of ZL0590 was improving the poor oral bioavailability of an earlier lead compound, ZL0454 (compound 7), which had an oral bioavailability (F) of only 0.5% [1]. ZL0590 successfully addresses this limitation, demonstrating a confirmed oral bioavailability of 13.9% at a 20 mg/kg dose in mice .

Pharmacokinetics Oral Bioavailability In Vivo Studies

Optimal Scientific and Industrial Applications for ZL0590 Based on Evidence


Elucidating BRD4 BD1-Specific Functions in Inflammation and Immunity

ZL0590 is the reagent of choice for studies aiming to dissect the specific role of BRD4's first bromodomain in inflammatory signaling. Its unique non-KAc binding site and >10-fold selectivity over other BET bromodomains allow for precise target engagement without the confounding effects of pan-BET inhibition [1]. This is critical in complex primary cell models like hSAECs, where ZL0590 potently suppresses key inflammatory genes (CIG5 and IL-6) with cellular IC50s of 0.20 and 0.37 µM, respectively [1].

In Vivo Pharmacological Studies Requiring Oral Dosing

For researchers planning in vivo studies of BRD4 inhibition in disease models such as COPD, acute airway inflammation, or inflammatory bowel disease, ZL0590 is a validated and practical tool. Its confirmed oral bioavailability of 13.9% in mice (a 27.8-fold improvement over its predecessor ZL0454) enables convenient oral administration for chronic dosing regimens, avoiding the stress and confounding variables associated with repeated intraperitoneal injections [1]. ZL0590 at 10 mg/kg (po) has been shown to block poly(I:C)-induced acute airway inflammation in mice .

Structural Biology and Chemical Probe Development

The solved X-ray co-crystal structure of ZL0590 with human BRD4 BD1 (PDB: 6U0D) makes it an invaluable chemical probe for structural biology and medicinal chemistry efforts [1]. Its first-in-class binding mode to a non-KAc pocket at the αB/αC interface provides a novel scaffold and binding paradigm for designing next-generation, highly selective epigenetic inhibitors [1]. It is the essential positive control for any assay screening for allosteric or non-canonical BRD4 BD1 binders.

Use as a Benchmarking Standard for New BRD4 Inhibitor Development

Given its well-characterized in vitro and in vivo profile, ZL0590 serves as an excellent benchmarking standard for evaluating new chemical entities targeting BRD4 BD1. Its balanced potency (IC50 90 nM), distinct selectivity window (>10x), and confirmed oral bioavailability provide a clear set of quantitative benchmarks against which new compounds can be compared [1]. Its utility is particularly high for projects focused on developing anti-inflammatory therapeutics with improved safety margins over pan-BET inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZL0590

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.